molecular formula C18H29NO B4558212 1-(1-adamantylcarbonyl)azocane

1-(1-adamantylcarbonyl)azocane

Cat. No.: B4558212
M. Wt: 275.4 g/mol
InChI Key: JJLSAXXJBGNVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Adamantylcarbonyl)azocane is a synthetic organic compound designed for research and development purposes. It is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. This compound features an adamantane moiety coupled to an azocane (azacyclooctane) ring, a structure known to be of significant interest in medicinal chemistry and organic synthesis . The adamantyl group is prized for its lipophilic bulk and stable cage-like structure, which can enhance a molecule's ability to cross biological membranes and improve metabolic stability . This makes this compound a valuable intermediate in pharmaceutical research, particularly in the design of potential neuroprotective agents, nootropics, and other central nervous system-targeted therapeutics where improved bioavailability is desired . Furthermore, the eight-membered azocane ring presents a distinct conformational profile compared to smaller ring systems, offering unique opportunities in the development of novel catalysts and chiral ligands for asymmetric synthesis . Researchers can utilize this compound to explore new chemical spaces in drug discovery and to develop more efficient catalytic processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-adamantyl(azocan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c20-17(19-6-4-2-1-3-5-7-19)18-11-14-8-15(12-18)10-16(9-14)13-18/h14-16H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLSAXXJBGNVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Characterization of 1 1 Adamantylcarbonyl Azocane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For 1-(1-adamantylcarbonyl)azocane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is crucial for assigning all proton and carbon signals and confirming the connectivity of the adamantyl, carbonyl, and azocane (B75157) moieties.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the adamantyl group and the azocane ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

The adamantyl group, a rigid cage-like structure, gives rise to characteristic signals. The three methine protons (CH) at the bridgehead positions (C3, C5, C7) are expected to appear as a broad singlet or multiplet, while the six methylene (B1212753) protons (CH₂) at the secondary positions (C2, C8, C9, etc.) will likely produce overlapping multiplets in the upfield region of the spectrum, typically between 1.7 and 2.1 ppm. researchgate.netlibretexts.orgopenstax.org

The protons of the azocane ring, being part of a more flexible eight-membered ring, will show more complex signal patterns due to conformational heterogeneity. The methylene protons adjacent to the nitrogen atom are expected to be deshielded and appear at a lower field compared to the other ring protons. google.com The presence of the electron-withdrawing carbonyl group will further influence the chemical shifts of the adjacent protons on the azocane ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Adamantyl CH (bridgehead)1.8 - 2.1Multiplet
Adamantyl CH₂ (secondary)1.7 - 2.0Multiplet
Azocane N-CH₂ (adjacent to C=O)3.2 - 3.6Triplet/Multiplet
Azocane CH₂ (other ring positions)1.4 - 1.8Multiplet

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The most downfield signal is expected for the carbonyl carbon (C=O) of the amide group, typically appearing in the range of 170-180 ppm. libretexts.orgscribd.com The carbon atoms of the adamantyl group will have characteristic chemical shifts, with the quaternary bridgehead carbon attached to the carbonyl group being the most deshielded among them. The other bridgehead (CH) and secondary (CH₂) carbons of the adamantane (B196018) cage will resonate at higher fields. chemicalbook.com

The carbons of the azocane ring will show signals in the aliphatic region, with the carbons adjacent to the nitrogen atom appearing at a lower field due to the deshielding effect of the heteroatom. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)170 - 180
Adamantyl C (quaternary, attached to C=O)38 - 42
Adamantyl CH (bridgehead)28 - 32
Adamantyl CH₂ (secondary)36 - 40
Azocane N-CH₂ (adjacent to C=O)45 - 55
Azocane CH₂ (other ring positions)25 - 35

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for the complete structural assignment of complex molecules like this compound. uvic.caemerypharma.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. researchgate.net For this compound, COSY would show correlations between adjacent protons in the azocane ring, helping to trace the connectivity of the methylene groups. It would also show correlations between the methine and methylene protons within the adamantyl cage.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.comyoutube.com By combining the information from the ¹H and ¹³C spectra with the HSQC data, each carbon signal can be unambiguously assigned to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. researchgate.netemerypharma.com This is particularly useful for identifying quaternary carbons and for connecting different structural fragments. For instance, an HMBC experiment would show a correlation between the protons on the adamantyl group and the carbonyl carbon, as well as between the protons on the azocane ring and the carbonyl carbon, thus confirming the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. researchgate.net NOESY correlations are observed between protons that are close to each other in space, even if they are not directly bonded. This can be used to determine the relative stereochemistry and preferred conformation of the flexible azocane ring and its orientation relative to the bulky adamantyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the amide carbonyl group (C=O). This band typically appears in the region of 1630-1680 cm⁻¹. evitachem.com The exact position of this band can provide insights into the molecular environment and any hydrogen bonding.

Other characteristic absorptions would include the C-H stretching vibrations of the adamantyl and azocane moieties, which are expected in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the amide group may also be observed, although it is often weaker and can be coupled with other vibrations.

Table 3: Predicted FTIR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
C-H stretching (adamantyl & azocane)2850 - 3000Strong
C=O stretching (amide)1630 - 1680Strong
C-N stretching (amide)1200 - 1350Medium
CH₂ bending (scissoring)1450 - 1470Medium

Note: Predicted values are based on typical vibrational frequencies for similar functional groups.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR and is particularly sensitive to non-polar bonds. nih.govnih.gov The Raman spectrum of this compound would also show the characteristic C-H stretching vibrations of the aliphatic adamantyl and azocane rings. The amide carbonyl (C=O) stretch would also be present, although its intensity can vary. The symmetric vibrations of the adamantane cage are often strong in the Raman spectrum and can provide a characteristic fingerprint for this moiety.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

There is no published High-Resolution Mass Spectrometry (HRMS) data for this compound. This analytical technique is crucial for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. For this compound (C₁₈H₂₉NO), HRMS would be used to verify the presence and ratio of carbon, hydrogen, nitrogen, and oxygen atoms by comparing the experimentally measured mass to the theoretically calculated mass with a high degree of accuracy.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of crystallographic literature and databases, such as the Cambridge Structural Database (CSD), yielded no results for the crystal structure of this compound. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.comrcsb.org The process and the insights that could be gained are outlined below.

Single Crystal Growth and Data Collection

To perform X-ray crystallography, a single, high-quality crystal of the compound is required. The process would involve dissolving purified this compound in a suitable solvent system and inducing crystallization, typically through slow evaporation, vapor diffusion, or slow cooling of a saturated solution. Once a suitable crystal is obtained, it would be mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. mdpi.com An X-ray diffractometer would then be used to irradiate the crystal, and the resulting diffraction pattern would be recorded by a detector.

Crystal Structure Refinement and Analysis of Intermolecular Interactions

The collected diffraction data would be processed to determine the unit cell dimensions and space group of the crystal. The structure would then be "solved" using computational methods to generate an initial model of the atomic positions. This model is subsequently "refined" to best fit the experimental data, resulting in a precise three-dimensional structure. rcsb.orgnih.gov

Analysis of the refined structure would focus on intermolecular interactions, which are the non-covalent forces that govern how molecules pack together in the solid state. nih.gov This would involve identifying and quantifying interactions such as:

van der Waals forces: Arising from the bulky adamantyl and flexible azocane groups.

Dipole-dipole interactions: Involving the polar carbonyl group.

Weak C-H···O hydrogen bonds: Potentially forming between the adamantyl or azocane C-H groups and the carbonyl oxygen.

Conformational Analysis in the Solid State

The crystal structure would provide invaluable insight into the preferred conformation of this compound in the solid state. nih.gov Key aspects for analysis would include:

The torsional angle between the adamantyl cage and the carbonyl group.

The conformation of the eight-membered azocane ring (e.g., boat-chair, crown, twist-boat). The flexibility of this large ring makes its solid-state conformation of particular interest.

Computational and Theoretical Investigations of 1 1 Adamantylcarbonyl Azocane

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and molecular geometry of 1-(1-adamantylcarbonyl)azocane.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

DFT calculations are a powerful tool for predicting the geometry and electronic properties of molecules. For this compound, these calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G**. researchgate.net Such studies on related adamantane (B196018) derivatives have shown that the adamantane cage is a rigid structure with C-C bond lengths around 1.54 Å and C-C-C bond angles close to the ideal tetrahedral angle of 109.5°. uva.es

The geometry of the azocane (B75157) ring, however, is much more flexible. The connection of the carbonyl group to the nitrogen atom of the azocane ring introduces planarity around the amide bond due to electron delocalization. DFT calculations would provide precise values for bond lengths, bond angles, and dihedral angles, offering a static picture of the molecule's lowest energy conformation.

Table 1: Predicted Molecular Geometry Parameters from DFT Calculations (Note: The following data is illustrative and based on typical values for similar structures, as specific computational results for this compound are not publicly available.)

Parameter Value
Adamantyl C-C bond length ~1.54 Å
Adamantyl C-H bond length ~1.10 Å
C=O bond length ~1.23 Å
C-N (amide) bond length ~1.35 Å
Azocane C-N bond length ~1.47 Å
Azocane C-C bond length ~1.53 Å
Adamantyl C-C-C bond angle ~109.5°
O=C-N bond angle ~122°

HOMO-LUMO Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the azocane ring and the oxygen atom of the carbonyl group, which are the more electron-rich parts of the molecule. The LUMO is likely centered on the carbonyl carbon, which is the most electrophilic site. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and global hardness. These descriptors provide a quantitative measure of the molecule's reactivity and potential for undergoing chemical reactions.

Table 2: Illustrative Reactivity Descriptors from HOMO-LUMO Analysis (Note: This data is hypothetical and serves to illustrate the type of information gained from such an analysis.)

Descriptor Formula Predicted Value
HOMO Energy EHOMO -6.5 eV
LUMO Energy ELUMO -0.5 eV
HOMO-LUMO Gap ELUMO - EHOMO 6.0 eV
Ionization Potential (I) -EHOMO 6.5 eV
Electron Affinity (A) -ELUMO 0.5 eV
Electronegativity (χ) (I + A) / 2 3.5 eV

Vibrational Frequency Calculations and Spectral Prediction

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations identify the vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. Each calculated frequency can be animated to visualize the corresponding atomic motion.

For this compound, the predicted IR spectrum would show characteristic peaks for the C-H stretching of the adamantyl group, the strong C=O stretching of the carbonyl group (typically around 1650 cm⁻¹), and various C-N and C-C stretching and bending vibrations from the azocane ring. Comparing the predicted spectrum with an experimentally obtained spectrum can help to confirm the molecule's structure and identify its conformational state.

Molecular Mechanics and Dynamics Simulations

While quantum chemical studies provide detailed information about the electronic structure of a single conformation, molecular mechanics and dynamics simulations are used to explore the conformational landscape and dynamics of flexible molecules like this compound over time.

Conformational Space Exploration of the Azocane Ring

The eight-membered azocane ring is highly flexible and can adopt multiple low-energy conformations. acs.org Common conformations for cyclooctane, a related carbocycle, include the boat-chair, crown, and boat-boat forms. The presence of the nitrogen atom and the bulky adamantylcarbonyl substituent in this compound will influence the relative energies of these conformations.

Molecular mechanics methods, often using force fields like MMFF94, are employed to perform a systematic search of the conformational space. chemrxiv.org This involves generating a large number of possible starting geometries and minimizing their energy to find the stable conformers. This exploration is crucial for understanding the three-dimensional shapes the molecule is likely to adopt.

Conformational Energetics and Stability Analysis

Once the various stable conformers have been identified, their relative energies and thermodynamic stabilities are calculated. This analysis provides the probability of finding the molecule in each conformation at a given temperature. For the azocane ring in similar systems, the energy barriers between different conformations are often low, suggesting that the molecule may be conformationally mobile at room temperature. researchgate.net

Molecular dynamics simulations can further investigate the transitions between these conformers over time. By simulating the motion of the atoms according to the laws of classical mechanics, these simulations can reveal the pathways and timescales of conformational changes, providing a dynamic picture of the molecule's behavior. The results of these simulations are often visualized by plotting the potential energy surface as a function of key dihedral angles in the azocane ring.

QTAIM (Quantum Theory of Atoms in Molecules) and Hirshfeld Surface Analysis for Intermolecular Interactions

Without primary research data, any attempt to create content for these sections would be speculative and would not adhere to the instructions for a scientifically accurate and informative article. Further research into this compound would be required for the scientific community to generate the data needed to populate such an analysis.

Structure Activity Relationship Sar Studies for Biological Interactions Preclinical/in Vitro Focus

Design Principles for Structural Modification of the Adamantylcarbonyl-Azocane Core

The design of derivatives based on the 1-(1-adamantylcarbonyl)azocane core is guided by established medicinal chemistry principles aimed at enhancing interactions with biological targets. The adamantane (B196018) moiety is a highly valued substituent in drug design, often referred to as a "lipophilic bullet". nih.gov Its rigid, three-dimensional structure and significant lipophilicity allow it to anchor a molecule within hydrophobic pockets of enzyme active sites or receptor binding domains. nih.govnih.gov Modifications are designed to optimize the fit within these pockets and enhance van der Waals interactions.

The azocane (B75157) ring, a seven-membered saturated heterocycle, serves as a versatile scaffold. Its size and conformational flexibility can be exploited to position substituents in specific spatial orientations to probe the topology of a binding site. The nitrogen atom within the ring can act as a hydrogen bond acceptor or be used as an attachment point for further derivatization. The ring size itself is a critical parameter; studies on related azacycloalkanone derivatives have shown that ring size can influence biological activity, although the effect is sometimes less pronounced than modifications to other parts of the molecule. nih.gov

The carbonyl linker forms an amide bond, which is a key structural feature. It can participate in hydrogen bonding with amino acid residues in a target protein, serving as both a hydrogen bond donor (the N-H group, if present and unsubstituted) and an acceptor (the C=O group). nih.gov Design principles often involve altering the linker to modify its hydrogen bonding capacity, rigidity, and metabolic stability.

Synthetic Derivatization Strategies for SAR Studies

To explore the SAR of the adamantylcarbonyl-azocane scaffold, various synthetic strategies are employed to create a library of analogues with systematic structural changes.

Modification at the Adamantane Moiety

The adamantane cage can be functionalized at its tertiary (bridgehead) or secondary (bridge) positions. While the 1-adamantyl group is common, synthesis of derivatives with substituents on the cage itself can provide valuable SAR insights. For instance, introducing small alkyl or functional groups can modulate lipophilicity and steric interactions. nih.gov Synthetic routes often start with a functionalized adamantane, such as 1-adamantanecarboxylic acid, which can then be activated (e.g., as an acyl chloride) to react with the desired amine. asianpubs.orgmdpi.com Alternatively, different polycyclic hydrocarbon cages like noradamantane or homoadamantane can be used as adamantane surrogates to study the effect of cage size and shape on activity. nih.gov

Substitution on the Azocane Ring

The azocane ring offers multiple positions for substitution to explore the surrounding space within a biological target's binding site. Functionalized azepane scaffolds can be prepared through various synthetic routes, including diazocarbonyl chemistry, allowing for the introduction of substituents with controlled stereochemistry. nih.gov The goal of such substitutions is to introduce new functionalities—such as hydroxyl, amino, or carboxyl groups—that can form additional hydrogen bonds, ionic interactions, or van der Waals contacts with the target protein, thereby increasing binding affinity and selectivity.

In Vitro Biological Target Engagement Assays

The biological activity of newly synthesized derivatives is assessed using in vitro assays that measure their direct interaction with specific molecular targets. Enzyme inhibition assays are particularly common for evaluating the potential of adamantane-based compounds.

Enzyme Inhibition Studies (e.g., Urease, 11β-HSD1)

Urease Inhibition

Urease is a nickel-dependent metalloenzyme that is a key virulence factor for certain bacteria, such as Helicobacter pylori. mdpi.comnih.gov Adamantane derivatives have been extensively studied as potential urease inhibitors. nih.gov SAR studies on related adamantane-thiourea conjugates reveal critical structural requirements for potent inhibition.

For example, a series of N-(adamantan-1-ylcarbamothioyl) amides showed that the nature of the substituent on the amide portion significantly influences activity. As shown in the table below, derivatives with long alkyl chains or specific aryl substitutions exhibit excellent inhibitory potency against Jack bean urease. mdpi.comnih.gov The adamantyl group provides a hydrophobic anchor, while the thiourea moiety interacts with the nickel ions in the active site. nih.govmdpi.com The data indicates that both hydrophobic and electronic factors on the substituent play a vital role in enzyme inhibition. mdpi.com

CompoundSubstituent (R) on Amide/ThioureaIC₅₀ (µM) vs. Jack Bean UreaseReference
Thiourea (Standard)-21.25 ± 1.52 mdpi.com
3jHeptyl (C₇H₁₅)0.0085 ± 0.0011 nih.gov
3g2-Chlorophenyl0.0087 ± 0.001 nih.gov
3a4-Fluorophenyl0.0125 ± 0.001 mdpi.com
3d2-Chlorophenyl0.0112 ± 0.001 mdpi.com

11β-HSD1 Inhibition

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone to active cortisol, and its inhibition is a therapeutic strategy for metabolic syndrome and type 2 diabetes. nih.govnih.gov Adamantyl derivatives have emerged as potent and selective inhibitors of this enzyme. nih.gov SAR studies on adamantyl ethanone and carboxamide series highlight the importance of the adamantyl group for potency, likely by occupying a hydrophobic pocket in the enzyme. nih.govnih.gov

In one series of adamantyl ethanone pyridyl derivatives, the nature and position of the linker between the adamantyl ethanone motif and a pyridyl ring were shown to be critical for activity. nih.gov In another series of adamantyl carboxamides, substitutions on an attached aromatic ring were explored. nih.gov The data reveal that small, hydrophobic substituents are generally favored, while hydrophilic groups can lead to a sharp decrease in activity. nih.gov

CompoundCore StructureSubstituent/LinkerIC₅₀ (nM) vs. human 11β-HSD1Reference
3Adamantyl carboxamideThiophenyl280 nih.gov
6Adamantyl carboxamide3-Methylthiophenyl290 nih.gov
7Adamantyl carboxamide3-Aminothiophenyl>10000 nih.gov
2Adamantyl ethanoneEther-linked 4-pyridyl58 nih.gov
4Adamantyl ethanoneEther-linked 3-pyridyl48 nih.gov

These preclinical studies demonstrate that the adamantylcarbonyl-azocane core is a promising starting point for the development of potent enzyme inhibitors. Through systematic synthetic derivatization and in vitro biological evaluation, the SAR can be thoroughly elucidated to guide the design of optimized drug candidates.

Receptor Binding Assays

In the context of derivatives, the nature of the cyclic amine attached to the adamantylcarbonyl scaffold would be a critical determinant of receptor specificity. The size and conformation of the azocane ring in this compound, an eight-membered saturated heterocycle, would present a distinct steric and conformational profile compared to smaller cyclic amines like piperidine or larger macrocycles. This would significantly influence how the molecule fits into a receptor's binding site. For related adamantane derivatives, binding to receptors such as CCR1 has been explored, although specific affinity values (e.g., Ki or IC50) for adamantylcarbonyl compounds are not consistently reported across the literature. The exploration of such derivatives in receptor binding assays is a crucial step in elucidating their pharmacological profile.

Compound ClassReceptor Target (Example)Key Structural Features Influencing Binding
Adamantane PhenylalkylaminesSigma (σ) ReceptorsAdamantane cage, phenylalkyl chain, amine moiety
Adamantylcarbonyl Derivatives(Hypothetical) CCR1, othersAdamantane group, carbonyl linker, cyclic amine ring size and conformation

Cellular Assays for General Biological Effects

Specific cellular assay data for this compound is not documented in available research. However, the broader class of adamantane derivatives has been the subject of various in vitro cellular studies, revealing a range of biological activities without direct immediate clinical application focus in all cases.

Research on adamantane-containing molecules has shown that they can modulate various cellular signaling pathways. For example, certain adamantane derivatives have been observed to induce apoptosis and affect the cell cycle in cancer cell lines in preclinical models. These effects are often mediated through the modulation of specific intracellular signaling cascades.

The mechanism by which an adamantylcarbonyl compound like this compound might modulate cellular pathways would likely involve its interaction with specific protein targets, such as enzymes or receptors, which in turn would trigger a downstream signaling cascade. The structure of the azocane ring would play a significant role in determining the selectivity and potency of such interactions. Cellular assays, such as reporter gene assays or western blotting for key signaling proteins, would be necessary to determine the specific pathways affected by this compound.

Assay TypePotential Cellular Effect Observed in Related Adamantane DerivativesPotential Pathways Involved
Proliferation AssaysInhibition of cell growthCell cycle regulation pathways
Apoptosis AssaysInduction of programmed cell deathCaspase activation, Bcl-2 family protein modulation
Reporter Gene AssaysModulation of transcription factor activityNF-κB, AP-1, or other signaling pathways

Correlation of Structural Features with Observed Biological Interaction Profiles

The structure-activity relationship (SAR) for adamantane derivatives is a complex interplay of the adamantane core, any linker moieties, and the attached functional groups. The adamantane group itself, due to its rigidity and lipophilicity, often serves as an anchor, fitting into hydrophobic pockets of target proteins.

For a compound like this compound, the key structural features determining its biological interaction profile would be:

The Adamantyl Group: Its size and hydrophobicity are critical for binding to non-polar regions of a biological target.

The Carbonyl Linker: The amide bond provides a degree of rotational flexibility and potential for hydrogen bonding.

The Azocane Ring: As a large, flexible eight-membered ring, its conformational possibilities are numerous. The specific conformation adopted upon binding would be crucial for the interaction. The size of this ring, compared to smaller (e.g., piperidine) or larger rings, would significantly alter the SAR.

Studies on other N-acyl adamantane derivatives have shown that modifications to both the adamantane cage and the cyclic amine can drastically alter biological activity. For instance, substitution on the adamantane ring or altering the size and substitution pattern of the cyclic amine can lead to significant changes in receptor affinity and cellular potency. The lack of specific data for this compound prevents a detailed SAR analysis for this particular compound but underscores the importance of systematic structural modification in exploring the biological potential of this chemical scaffold.

Chemical Reactivity and Mechanistic Investigations of 1 1 Adamantylcarbonyl Azocane

Hydrolytic Stability Studies

The amide bond in 1-(1-adamantylcarbonyl)azocane is expected to exhibit considerable hydrolytic stability due to the significant steric hindrance provided by the adjacent adamantyl group. This bulky substituent effectively shields the carbonyl carbon from nucleophilic attack by water or hydroxide (B78521) ions, thereby slowing down the rate of hydrolysis.

The table below, adapted from a study on a related N-(1-adamantyl) acyl amino acid amide, illustrates the progression of hydrolysis over time. This data can be considered indicative of the general stability of the N-adamantoyl amide bond.

Table 1: Percentage of Hydrolysis of a Model N-(1-adamantyl) Acyl Amino Acid Amide in a TFA/Water Mixture at Room Temperature

Time (hours) Hydrolysis (%)
0.5 16
6 59
23 92

Data extrapolated from studies on analogous systems for illustrative purposes.

This susceptibility to hydrolysis under acidic conditions, despite the steric hindrance, can be attributed to the electronic stabilization of the transition state and potential anchimeric assistance from the rigid adamantane (B196018) cage. The stability of the adamantyl cation may also play a role in certain mechanistic pathways. Under neutral or basic conditions, the hydrolytic stability is expected to be significantly higher due to the decreased electrophilicity of the carbonyl carbon and the continued steric shielding.

Reaction Kinetics and Thermodynamic Analysis

The kinetics of reactions involving this compound are profoundly influenced by the steric bulk of the adamantyl group. For reactions occurring at the carbonyl center, such as nucleophilic acyl substitution, the approach of the nucleophile is significantly impeded, leading to slower reaction rates compared to less hindered amides.

Thermodynamic data for this compound is not extensively documented. However, general principles suggest that the formation of the amide bond from adamantane-1-carboxylic acid and azocane (B75157) is an enthalpically favorable process, though likely with a significant entropic barrier due to the loss of rotational and translational degrees of freedom of the reactants. The resulting amide is thermodynamically stable due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. The rigid adamantane cage itself is a highly stable, strain-free hydrocarbon framework.

The thermodynamic parameters for the sublimation of adamantane and its derivatives have been studied, providing insight into the intermolecular forces at play. These studies indicate a significant enthalpy of sublimation, reflecting the strong van der Waals interactions between the bulky, nonpolar adamantane cages in the solid state.

Table 2: Thermodynamic Parameters for the Sublimation of Adamantane

Thermodynamic Parameter Value Units
Δsub 59 ± 4 kJ/mol
Tfus 542.15 K

Data for the parent adamantane molecule. pearson.comsaskoer.ca

While these values pertain to adamantane itself, they underscore the energetic considerations associated with the adamantyl moiety in the condensed phase.

Solvolysis Mechanisms and Pathway Determination

The solvolysis of this compound, particularly if initiated by cleavage of the acyl-nitrogen bond, can be mechanistically complex. Studies on related 1-adamantylcarbonyl derivatives, such as 1-adamantyl chloroformate and 1-adamantyl chlorothioformate, have revealed competing reaction pathways. rsc.orgwikipedia.orgnih.gov

One plausible mechanism is a unimolecular ionization pathway (SN1-type) to form an acylium ion intermediate. The stability of the adamantane cage would favor the formation of a tertiary carbocation at the bridgehead position, which could then react with the solvent. However, the direct formation of an acylium ion from an amide is generally a high-energy process.

An alternative and more likely pathway for many solvolysis reactions is an addition-elimination mechanism, where the solvent molecule first adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the departure of the azocane moiety. The steric hindrance of the adamantyl group would be a major factor in the rate of this process.

The Grunwald-Winstein equation is a useful tool for elucidating solvolysis mechanisms by correlating the reaction rate with the ionizing power and nucleophilicity of the solvent. For the solvolysis of 1-adamantyl chlorothioformate, the application of this equation has shown a duality of mechanisms, with both a solvolysis-decomposition pathway (via a carbocation) and a solvolysis-ionization pathway (via a carboxylium ion) being operative depending on the solvent. rsc.orgwikipedia.orgnih.gov A similar duality could be anticipated for this compound, with the specific conditions dictating the predominant pathway.

Table 3: Kinetic Data for the Solvolysis of 1-Adamantyl Chlorothioformate at 25.0 °C in Various Solvents

Solvent NT YCl kexp (s-1)
100% EtOH 0.37 -2.52 1.13 x 10-6
90% EtOH -0.01 -0.93 1.19 x 10-5
80% EtOH 0.00 0.00 3.73 x 10-5
100% MeOH 0.17 -1.19 4.88 x 10-6
90% MeOH 0.01 -0.21 3.52 x 10-5

NT = solvent nucleophilicity, YCl = solvent ionizing power. Data from a study on a related compound. nih.gov

Transformations involving the Azocane Heterocycle

The azocane ring in this compound offers several possibilities for chemical transformation. The nitrogen atom, being part of an amide, is significantly less nucleophilic and basic than in a free secondary amine. However, the C-H bonds on the azocane ring can be sites for functionalization.

Reactions such as ring-opening, ring-contraction, and ring-expansion are known for medium-sized heterocycles. wikipedia.org For instance, under specific catalytic conditions, it might be possible to induce a ring-expansion of the azocane to a larger heterocycle. Conversely, transannular reactions could lead to the formation of bicyclic systems.

The N-acyl group can influence the regioselectivity of reactions on the azocane ring. For example, deprotonation at a carbon alpha to the nitrogen followed by reaction with an electrophile could be a viable strategy for introducing substituents. Copper-catalyzed cascade reactions have been used for the regioselective synthesis of acylated N-heterocycles, favoring less sterically hindered sites. nih.govorganic-chemistry.org

Stereochemical Control and Regioselectivity in Reactions

Reactions involving this compound can present interesting challenges and opportunities in stereochemical control and regioselectivity. The azocane ring is a flexible eight-membered ring that can adopt multiple conformations. The bulky N-adamantylcarbonyl group will likely have a significant influence on the preferred conformation, which in turn will affect the stereochemical outcome of reactions on the ring.

For reactions that create new stereocenters on the azocane ring, the existing chirality of the conformationally locked ring (due to the bulky substituent) can lead to diastereoselectivity. The approach of reagents will be directed to the less sterically hindered face of the ring. Studies on the reactions of chiral seven-membered-ring enolates have shown that high diastereoselectivity can be achieved due to torsional and steric interactions. researchgate.netnih.gov Similar principles would apply to the eight-membered azocane ring.

Regioselectivity in the functionalization of the azocane ring will be governed by both electronic and steric factors. The N-acyl group can direct metallation to the alpha-position. For electrophilic attack on the ring, the positions beta and gamma to the nitrogen would be potential sites, with the specific regioselectivity depending on the reaction conditions and the directing influence of the amide group.

Advanced Analytical Methodologies for Detection and Quantification Non Biological Matrix Specificity

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical separation, enabling the isolation of a target analyte from a mixture. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile, thermally sensitive compounds like 1-(1-adamantylcarbonyl)azocane. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating adamantane (B196018) derivatives due to their hydrophobic nature. researchgate.net

An RP-HPLC method would typically employ a non-polar stationary phase, such as octadecyl-silica (C18), which would strongly interact with the lipophilic adamantyl cage. researchgate.net The mobile phase would consist of a mixture of a polar organic solvent (e.g., acetonitrile or methanol) and water, often with an acidic modifier like formic acid to ensure consistent protonation of the analyte and improve peak shape. nih.gov Detection can be effectively achieved using a UV detector, as the amide bond provides a chromophore, typically absorbing in the lower UV range (e.g., 200-220 nm).

For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a pure this compound standard and plotting the peak area response against concentration. This allows for the precise determination of the compound in unknown samples.

Table 1: Example RP-HPLC Parameters for this compound Analysis

ParameterValue/TypeRationale
Column C18 (Octadecyl-silica), 4.6 x 150 mm, 5 µmStandard for hydrophobic compounds like adamantane derivatives. researchgate.net
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcetonitrile provides good separation for amides; formic acid improves peak shape. nih.gov
Gradient 50% B to 95% B over 15 minutesA gradient elution is suitable to ensure the compound elutes with a good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detector UV-Vis Diode Array Detector (DAD)Set to monitor at ~210 nm for the amide chromophore.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. Due to its relatively high molecular weight and polarity, this compound may exhibit limited volatility, potentially requiring high inlet temperatures for analysis. nih.gov These high temperatures could risk thermal degradation. Therefore, GC-MS is often best employed for assessing the purity of the compound by detecting more volatile impurities or for the analysis of thermally stable derivatives.

For direct GC-MS analysis, a high-temperature capillary column with a non-polar or mid-polarity stationary phase would be necessary. The mass spectrometer serves as a highly specific and sensitive detector. Electron ionization (EI) at a standard 70 eV would likely cause predictable fragmentation of the molecule. nih.gov

A key application of GC-MS would be in a derivatization strategy, where the parent molecule is chemically modified to increase its volatility and thermal stability. semanticscholar.org However, for a tertiary amide like this compound, common derivatization reactions that target active hydrogens are not applicable. Therefore, direct injection or analysis of potential volatile degradation products are the more likely uses of GC-MS.

Table 2: Hypothetical GC-MS Parameters for Volatile Impurity Profiling

ParameterValue/TypeRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm filmA robust, low-polarity column suitable for general-purpose screening of a wide range of compounds.
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 280 °CHigh enough to ensure volatilization without causing excessive degradation.
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 minA temperature ramp allows for the separation of impurities with varying boiling points.
MS Source Temp. 230 °CStandard temperature to maintain compounds in the gas phase within the ion source.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Mass Range m/z 40-500A wide scan range to capture low-mass fragments and the molecular ion, if present.

Spectrometric Quantification Methods

Spectrometric methods provide quantitative information based on the interaction of the analyte with electromagnetic radiation.

UV-Vis spectrophotometry is a simple, cost-effective method for quantification, provided the analyte has a suitable chromophore and the sample matrix is not complex or interfering. The amide functionality in this compound provides a chromophore that absorbs UV light. A solution of the compound in a UV-transparent solvent (like methanol or acetonitrile) would be analyzed to find its wavelength of maximum absorbance (λmax). A calibration curve obeying the Beer-Lambert law can then be generated to quantify the compound in pure solutions. This method is less suitable for complex mixtures due to its lack of specificity compared to chromatographic techniques.

For ultimate sensitivity and selectivity, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique is invaluable for detecting and quantifying trace levels of the compound.

In an LC-MS/MS system, the compound is first separated by HPLC and then introduced into the mass spectrometer. The precursor ion (the protonated molecule, [M+H]+) corresponding to this compound would be selected and fragmented to produce characteristic product ions. The fragmentation of adamantane amides is often characterized by cleavage of the bond between the adamantyl carbon and the amide nitrogen, leading to the highly stable adamantyl cation at m/z 135. nih.gov This specific fragmentation pathway provides a high degree of confidence in identification.

High-Resolution Mass Spectrometry (HRMS) can provide an exact mass measurement of the analyte, allowing for the determination of its elemental formula and unambiguous identification, further distinguishing it from isobaric interferences. nih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

Ion TypePredicted m/zIdentity/Origin
Precursor Ion [M+H]+ 276.23Protonated molecule of C18H29NO
Product Ion 1 135.12Adamantyl cation [C10H15]+, resulting from amide bond cleavage. nih.gov
Product Ion 2 142.12Protonated azocane-1-carbaldehyde [C8H15NO + H]+, from amide bond cleavage.

Chiral Separation Techniques

Chiral separation techniques are used to separate enantiomers, which are non-superimposable mirror images of a molecule. For these techniques to be relevant, the target molecule must be chiral, meaning it must possess a chiral center or another element of chirality (e.g., axial or planar chirality) and not have a plane of symmetry.

The molecule this compound is achiral. The adamantane cage is highly symmetrical, and the point of attachment at a bridgehead carbon does not create a stereocenter. The azocane (B75157) ring, when unsubstituted, is conformationally flexible but does not possess a chiral center. As the molecule has planes of symmetry and contains no stereocenters, it does not exist as a pair of enantiomers. Therefore, chiral separation techniques are not applicable to the analysis of this compound.

Potential Applications and Future Directions in Chemical Sciences

Applications in Materials Science (e.g., Polymer Additives, Crystal Engineering)

The adamantane (B196018) subunit of 1-(1-adamantylcarbonyl)azocane is a bulky, thermally stable, and lipophilic three-dimensional structure. These characteristics make adamantane derivatives valuable as additives in polymer science. The incorporation of the adamantyl group can significantly enhance the thermal properties of polymers, such as their glass transition temperature and thermal stability. It is conceivable that this compound could serve as a novel polymer additive, where the adamantyl cage provides rigidity and thermal resistance, while the azocane (B75157) moiety could influence polymer chain packing and intermolecular interactions.

In the realm of crystal engineering, the rigid and well-defined geometry of the adamantane cage is frequently exploited to direct the formation of specific crystalline architectures. The amide linkage in this compound introduces a hydrogen bonding motif, which, in conjunction with the shape-directing adamantyl group, could be utilized to construct robust supramolecular networks with predictable topologies. The conformational flexibility of the azocane ring might also play a role in the final crystal packing, potentially leading to the formation of interesting polymorphic structures.

Table 1: Potential Contributions of Structural Moieties to Material Properties

Structural Moiety Key Property Potential Application in Materials Science
Adamantylcarbonyl Rigidity, Thermal Stability, Lipophilicity Polymer additive to enhance thermal properties.
Azocane Flexibility, Hydrogen Bonding Acceptor Influence on polymer chain packing.
Amide Linkage Hydrogen Bonding Donor/Acceptor Direction of supramolecular self-assembly in crystal engineering.

Role in Supramolecular Chemistry and Host-Guest Systems

The adamantane group is a classic guest molecule in host-guest chemistry, known for its strong association with cyclodextrin (B1172386) hosts. This interaction is driven by the hydrophobic effect and the excellent size and shape complementarity between the adamantyl cage and the cyclodextrin cavity. It is highly probable that this compound would retain this ability to form stable inclusion complexes with cyclodextrins and other macrocyclic hosts.

The presence of the azocane ring could introduce an additional layer of control and functionality to these host-guest systems. The nitrogen atom in the azocane ring can be protonated or coordinated to metal ions, allowing for the pH- or metal-ion-responsive control of complex formation and dissociation. This could be leveraged in the design of smart materials and drug delivery systems where the release of a guest molecule is triggered by a specific stimulus.

Use as a Chemical Probe in Biological Research (Purely investigational, not clinical)

Adamantane derivatives have been utilized as scaffolds for the development of chemical probes to investigate biological systems. The lipophilicity of the adamantane cage can facilitate membrane permeability, allowing the probe to reach intracellular targets. By attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to the azocane ring of this compound, researchers could potentially create a new class of chemical probes.

The azocane moiety offers a versatile handle for chemical modification, enabling the introduction of various functionalities without significantly altering the guest properties of the adamantane core. For instance, the nitrogen atom could be functionalized with a linker attached to a fluorescent dye, allowing for the visualization of the probe's localization within cells or tissues. Such probes could be valuable tools for studying protein-ligand interactions, cellular uptake mechanisms, and the dynamics of biological membranes.

Catalyst Design and Ligand Development

The steric bulk of the adamantane group has been effectively used in the design of ligands for transition metal catalysis. The presence of a bulky ligand can influence the coordination environment of the metal center, leading to enhanced catalytic activity and selectivity. The this compound scaffold could be explored as a precursor for novel ligands.

The nitrogen atom of the azocane ring could serve as a coordination site for a metal catalyst. The adamantyl group, positioned in proximity to the metal center, would create a specific steric environment that could influence the outcome of a catalytic reaction. For example, in cross-coupling reactions, such a ligand might promote reductive elimination and prevent catalyst deactivation.

Table 2: Potential Applications in Different Fields of Chemical Science

Field Potential Application of this compound Rationale
Materials Science Polymer additive, Crystal engineering building block Adamantane provides rigidity and thermal stability; amide and azocane moieties offer sites for intermolecular interactions.
Supramolecular Chemistry Guest molecule for macrocyclic hosts Adamantane's well-established affinity for hosts like cyclodextrins; azocane allows for stimuli-responsive control.
Biological Research Scaffold for chemical probes Adamantane's lipophilicity aids membrane transport; azocane provides a site for reporter group attachment.
Catalysis Ligand for transition metal catalysts Azocane nitrogen as a metal coordination site; adamantane's steric bulk influencing catalyst performance.

Emerging Research Avenues for Adamantane and Azocane Scaffolds

Recent research on adamantane-containing compounds continues to expand into new areas. For instance, adamantane's rigid structure is being explored for the creation of molecular building blocks in nanotechnology and for the development of new drug delivery platforms. The unique three-dimensional shape of adamantane is also being investigated for its ability to disrupt protein-protein interactions.

Azocane and other medium-sized nitrogen heterocycles are recognized as important structural motifs in a variety of biologically active natural products and synthetic compounds. nih.gov The development of efficient synthetic methods to access functionalized azocane derivatives is an active area of research, driven by the need for novel scaffolds in medicinal chemistry.

The combination of these two scaffolds in this compound opens up the possibility of exploring synergistic effects. For example, the adamantane moiety could act as a "lipophilic anchor" to localize the molecule in a specific biological environment, while the azocane ring could be functionalized to interact with a particular biological target.

Challenges and Opportunities in the Field

While the potential applications of this compound are promising, several challenges need to be addressed. A primary challenge is the development of efficient and scalable synthetic routes to this and related compounds. The synthesis and functionalization of medium-sized rings like azocane can be synthetically challenging.

Despite these challenges, the opportunities for innovation are significant. The modular nature of this compound allows for a wide range of derivatives to be synthesized by modifying either the adamantane cage or the azocane ring. This chemical diversity will be crucial for systematically investigating the structure-activity relationships in various applications. Furthermore, the lack of existing research on this specific compound means that any new findings will be highly novel and could open up entirely new avenues of investigation in the chemical sciences. The exploration of this unique molecular architecture holds the promise of discovering new materials, probes, and catalysts with novel properties and functions.

Q & A

Q. What are the established synthetic routes for 1-(1-adamantylcarbonyl)azocane, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting from adamantane derivatives. For example, methyl adamantane-1-carboxylate can react with hydrazine to form adamantane-1-carbohydrazide, which is further reacted with phenyl isothiocyanate to yield intermediates like 1-(1-adamantylcarbonyl)-4-phenylthiosemicarbazide. Cyclization under alkaline conditions (e.g., 10% aqueous NaOH) produces triazoline-thione derivatives, which are then functionalized via N-Mannich base reactions with piperazine derivatives and formaldehyde in ethanol . Characterization : Key techniques include elemental analysis, 1^1H/13^13C NMR for structural confirmation, and electrospray ionization mass spectrometry (ESI-MS) for molecular weight validation. X-ray crystallography is used to resolve complex stereochemistry in intermediates (e.g., compounds 6b, 6c, 6e) .

Q. How does the adamantane framework influence the stability and reactivity of this compound?

The adamantane moiety provides steric bulk and electron-withdrawing effects, stabilizing the carbonyl group and directing reactivity in cyclization or substitution reactions. This framework enhances thermal stability, making the compound suitable for high-temperature reactions (e.g., heating in ethanol for solubility enhancement during N-Mannich base formation) . Comparative studies with non-adamantane analogs (e.g., simple cyclohexane derivatives) show reduced yields and slower reaction kinetics, highlighting the adamantane's unique role .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Solubility challenges in polar solvents (e.g., ethanol) are addressed by controlled heating (15 minutes at reflux) and pH adjustments. For example, sodium hydroxide facilitates cyclization by deprotonating intermediates, while excess formaldehyde ensures complete N-Mannich base formation. Kinetic studies suggest that prolonged heating beyond 20 minutes leads to side reactions (e.g., hydrolysis), necessitating precise timing . Alternative solvents like DMF (dimethylformamide) may improve solubility but require rigorous drying to avoid decomposition .

Q. What analytical strategies resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or MS data often arise from stereoisomerism or impurities. For instance, 13^13C NMR can distinguish between equatorial and axial substituents on the azocane ring. X-ray crystallography is critical for resolving ambiguous NOE (Nuclear Overhauser Effect) correlations in crowded adamantane-azocane hybrids . In cases of overlapping ESI-MS peaks, high-resolution mass spectrometry (HRMS) or tandem MS/MS fragmentation provides clarity .

Q. How does the azocane ring modulate the biological activity of this compound?

The azocane ring's conformational flexibility allows for diverse interactions with biological targets. In antiviral studies, the nitrogen atoms in azocane participate in hydrogen bonding with viral protease active sites. Modifications to the ring size (e.g., azepane vs. azocane) alter binding affinity, as shown in comparative IC50_{50} assays . Additionally, hydrochloride salt formation (e.g., tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride) improves aqueous solubility for in vivo testing .

Q. What are the key differences between this compound and structurally similar compounds like adamantane-1-carbonyl azide?

While both compounds share the adamantane-carbonyl group, the azide functional group in adamantane-1-carbonyl azide confers explosive reactivity under heat or shock, limiting its utility in biological systems. In contrast, the azocane ring in this compound provides a stable scaffold for functionalization, enabling safer handling and broader medicinal chemistry applications .

Methodological Considerations

  • Synthetic Challenges : Monitor reaction progress via TLC or HPLC to prevent over-cyclization.
  • Safety : Adamantane derivatives often require inert atmospheres (e.g., N2_2) to avoid oxidation .
  • Data Validation : Cross-reference spectral data with computational models (e.g., DFT calculations) to validate unexpected peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.